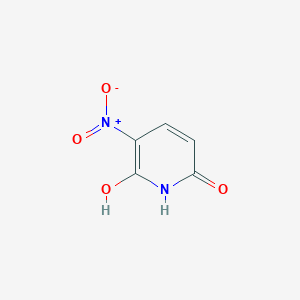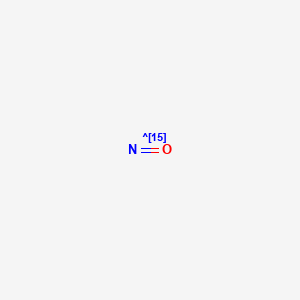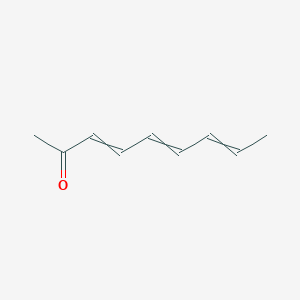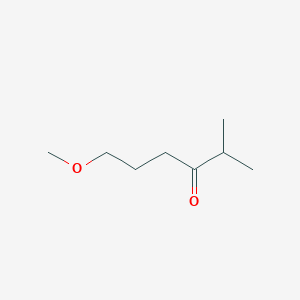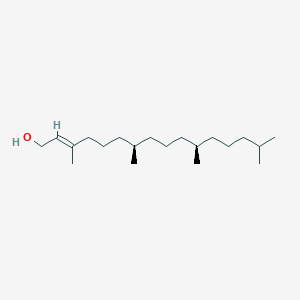
1,2-Bis(diméthylsilyl)benzène
Vue d'ensemble
Description
1,2-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula C10H18Si2. It is also known as o-Phenylenebis(dimethylsilane). This compound is characterized by the presence of two dimethylsilyl groups attached to a benzene ring at the 1 and 2 positions. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis .
Applications De Recherche Scientifique
1,2-Bis(dimethylsilyl)benzene has several applications in scientific research:
Chemistry: It is used as a protecting group reagent for amines and amino acids, forming “benzostabase” derivatives that are more acid-stable than “stabase” analogs. .
Biology: The compound is used in the modification of biomolecules, particularly in the protection of functional groups during synthesis.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products
Mécanisme D'action
Target of Action
1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .
Mode of Action
The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .
Biochemical Pathways
As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .
Result of Action
The primary result of the action of 1,2-Bis(dimethylsilyl)benzene is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .
Action Environment
The action of 1,2-Bis(dimethylsilyl)benzene can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.
Méthodes De Préparation
1,2-Bis(dimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The reaction typically proceeds under an inert atmosphere and requires heating to achieve the desired product .
Reaction Conditions:
Reactants: 1,2-dibromobenzene, dimethylchlorosilane
Catalyst: Palladium
Atmosphere: Inert (e.g., nitrogen or argon)
Temperature: Elevated (specific temperature may vary)
Industrial production methods for 1,2-Bis(dimethylsilyl)benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: It can be reduced using hydrosilanes or other reducing agents to form simpler silane derivatives.
Substitution: The dimethylsilyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxides
Reduction: Hydrosilanes, reducing agents
Substitution: Halogens, electrophiles
Major Products:
Oxidation: Silanol derivatives
Reduction: Simpler silane derivatives
Substitution: Functionalized benzene derivatives
Comparaison Avec Des Composés Similaires
1,2-Bis(dimethylsilyl)benzene can be compared with other similar compounds such as:
1,3-Bis(dimethylsilyl)benzene: Similar structure but with dimethylsilyl groups at the 1 and 3 positions. It has different reactivity and applications.
1,4-Bis(dimethylsilyl)benzene: Dimethylsilyl groups at the 1 and 4 positions, leading to different steric and electronic properties.
Tetramethyldisiloxane: A simpler silane compound with different reactivity and applications.
Uniqueness: 1,2-Bis(dimethylsilyl)benzene is unique due to its specific positioning of dimethylsilyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group reagent and in the synthesis of complex organosilicon compounds .
Propriétés
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUXBTFQEXVEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422850 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17985-72-7 | |
| Record name | 1,2-Bis(dimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


